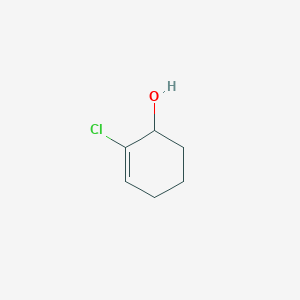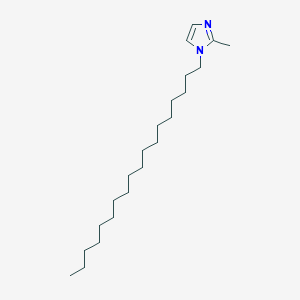
2-Methyl-1-octadecyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-octadecyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The addition of a long octadecyl chain to the imidazole ring enhances its hydrophobic properties, making it useful in specific industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-octadecyl-1H-imidazole typically involves the alkylation of 2-methylimidazole with an octadecyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 80-120°C to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance the solubility of reactants and improve reaction efficiency. Post-reaction, the product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-octadecyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the imidazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms, using alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.
Substitution: Alkyl halides, acyl chlorides, potassium carbonate, DMF as a solvent.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: N-alkyl or N-acyl imidazole derivatives.
Scientific Research Applications
2-Methyl-1-octadecyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs to specific tissues.
Industry: Utilized in the formulation of surfactants and emulsifiers due to its amphiphilic nature, which helps in stabilizing emulsions.
Mechanism of Action
The mechanism of action of 2-Methyl-1-octadecyl-1H-imidazole largely depends on its application:
Antimicrobial Activity: The long hydrophobic chain allows the compound to integrate into microbial cell membranes, disrupting their integrity and leading to cell lysis.
Catalysis: As a ligand, it can coordinate with metal ions, altering their electronic properties and enhancing their catalytic activity in various chemical reactions.
Drug Delivery: The hydrophobic chain can interact with lipid bilayers, facilitating the transport of hydrophobic drugs across cell membranes.
Comparison with Similar Compounds
2-Methylimidazole: Lacks the long hydrophobic chain, making it less effective in applications requiring amphiphilic properties.
1-Octadecylimidazole: Similar hydrophobic properties but lacks the methyl group, which can influence its reactivity and binding properties.
2-Phenyl-1-octadecyl-1H-imidazole: Contains a phenyl group instead of a methyl group, which can enhance its aromatic interactions but may alter its solubility and reactivity.
Uniqueness: 2-Methyl-1-octadecyl-1H-imidazole is unique due to the combination of the methyl group and the long octadecyl chain, providing a balance of hydrophobicity and reactivity that is beneficial in various applications, particularly in surfactant and antimicrobial formulations.
Properties
CAS No. |
85216-64-4 |
|---|---|
Molecular Formula |
C22H42N2 |
Molecular Weight |
334.6 g/mol |
IUPAC Name |
2-methyl-1-octadecylimidazole |
InChI |
InChI=1S/C22H42N2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-24-21-19-23-22(24)2/h19,21H,3-18,20H2,1-2H3 |
InChI Key |
ISJQRHFRCZTHSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C=CN=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


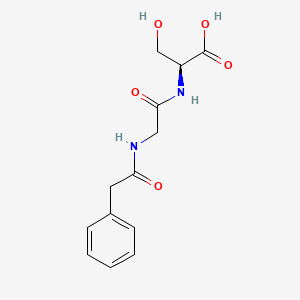
![tert-Butyl 4-(6-((6-(2-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B14082295.png)
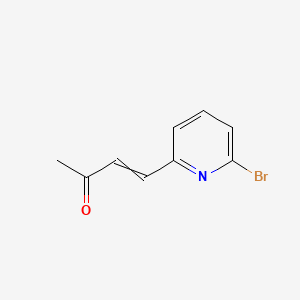
![(E)-2-Cyano-3-(5-(7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)benzo[c][1,2,5]thiadiazol-4-yl)thiophen-2-yl)acrylic acid](/img/structure/B14082310.png)
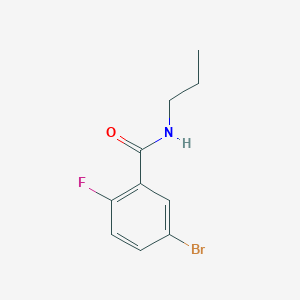
![3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N,N-dimethylpropan-1-amine oxide](/img/structure/B14082323.png)
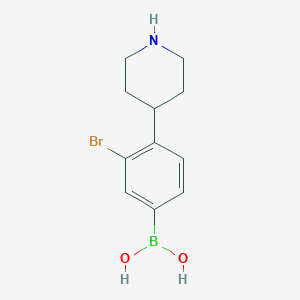
![(4E)-2-methyl-4-({[(3,4,5-trimethoxyphenyl)carbonyl]oxy}imino)cyclohexa-2,5-dien-1-one](/img/structure/B14082335.png)
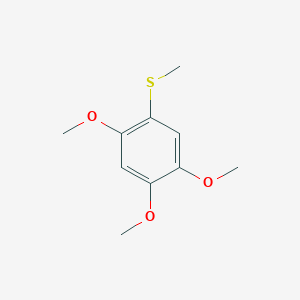
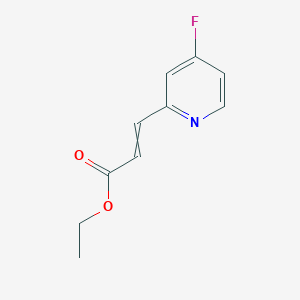
![acetic acid;(4S)-5-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[2-[(3R)-3-hydroxy-1-[[(2S)-1-(4-hydroxyphenyl)-3,4-dioxopentan-2-yl]amino]-1-oxobutan-2-yl]hydrazinyl]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid](/img/structure/B14082341.png)

![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082354.png)
